Cas no 54796-47-3 (Methyl 5-bromo-4-methyl-2-thiophenecarboxylate)
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-bromo-4-methylthiophene-2-carboxylate
- 2-Thiophenecarboxylicacid, 5-bromo-4-methyl-, methyl ester
- METHYL 5-BROMO-4-METHYL-2-THIOPHENE CARBOXYLATE
- 5-bromo-4-methyl-2-thiophenecarboxylic acid methyl ester
- 5-bromo-4-methyl-thiophene-2-carboxylic acid methyl ester
- methyl 5-bromo-4-methyl-thiophene-2-carboxylate
- Methyl-5-brom-4-methyl-2-thiophencarboxylat
- MFCD04038959
- AKOS016009720
- F10362
- Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
- DTXSID00383709
- CS-0136804
- 54796-47-3
- RJWZFHRMQRWEIH-UHFFFAOYSA-N
- SCHEMBL261464
- EN300-3545806
- J-522457
- METHYL5-BROMO-4-METHYL-2-THIOPHENECARBOXYLATE
- SY022818
- FT-0628674
- PS-3430
- DB-015190
-
- MDL: MFCD04038959
- Inchi: 1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3
- InChI Key: RJWZFHRMQRWEIH-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=C(C(=O)OC)S1
Computed Properties
- Exact Mass: 233.93500
- Monoisotopic Mass: 233.93501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- Density: 1.575
- Melting Point: 35 °C
- Boiling Point: 275.6°C at 760 mmHg
- Flash Point: 120.5°C
- Refractive Index: 1.569
- PSA: 54.54000
- LogP: 2.60560
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Security Information
- Hazard Statement: Irritant
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005325-5g |
Methyl 5-bromo-4-methylthiophene-2-carboxylate |
54796-47-3 | 95% | 5g |
$331.70 | 2023-09-01 | |
| Alichem | A169005325-10g |
Methyl 5-bromo-4-methylthiophene-2-carboxylate |
54796-47-3 | 95% | 10g |
$577.80 | 2023-09-01 | |
| Alichem | A169005325-25g |
Methyl 5-bromo-4-methylthiophene-2-carboxylate |
54796-47-3 | 95% | 25g |
$1112.40 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M185146-5g |
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate |
54796-47-3 | 97% | 5g |
¥1163.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M185146-1g |
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate |
54796-47-3 | 97% | 1g |
¥289.90 | 2023-09-01 | |
| Chemenu | CM199387-5g |
Methyl 5-bromo-4-methylthiophene-2-carboxylate |
54796-47-3 | 95% | 5g |
$290 | 2021-08-05 | |
| Chemenu | CM199387-10g |
Methyl 5-bromo-4-methylthiophene-2-carboxylate |
54796-47-3 | 95% | 10g |
$505 | 2021-08-05 | |
| Chemenu | CM199387-25g |
Methyl 5-bromo-4-methylthiophene-2-carboxylate |
54796-47-3 | 95% | 25g |
$1010 | 2021-08-05 | |
| TRC | M296030-100mg |
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate |
54796-47-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M296030-250mg |
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate |
54796-47-3 | 250mg |
$69.00 | 2023-05-18 |
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Suppliers
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate: A Comprehensive Overview
Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate (CAS No. 54796-47-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound, characterized by its thiophene ring substituted with bromine and methyl groups, exhibits unique chemical properties that make it a valuable building block in various research and industrial applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its reactivity and potential uses.
The molecular structure of Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate is defined by a thiophene ring system, a five-membered heterocycle containing sulfur. The substituents on the ring—specifically, the bromine atom at position 5 and the methyl group at position 4—play a crucial role in determining its electronic properties and reactivity. The carboxylate group at position 2 further adds to its functional versatility, enabling it to participate in a wide range of chemical transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules and advanced materials.
One of the most notable applications of Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate is in the field of organic electronics. Its thiophene-based structure is known for its conjugated π-system, which contributes to its excellent electronic properties. Researchers have explored its use in the development of organic semiconductors, where it serves as a precursor for materials with tailored electronic characteristics. For instance, recent work has demonstrated that derivatives of this compound can be employed in thin-film transistors (TFTs) and organic photovoltaic (OPV) devices, showcasing their potential in next-generation electronic devices.
In pharmacology, Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate has been investigated for its potential as a lead compound in drug discovery. Its unique structure allows for interactions with various biological targets, making it a promising candidate for the development of therapeutic agents. Recent studies have focused on its ability to modulate enzyme activity and cellular signaling pathways, suggesting its role in the design of novel drugs targeting diseases such as cancer and inflammation.
The synthesis of Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. For example, researchers have employed Suzuki coupling reactions to introduce substituents onto the thiophene ring, while other studies have utilized microwave-assisted synthesis to enhance reaction efficiency. These advancements have not only improved the yield and purity of the compound but also opened up new avenues for exploring its chemical space.
From an environmental perspective, understanding the behavior of Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation pathways and toxicity profiles, providing insights into how this compound interacts with biological systems. These studies are essential for ensuring the sustainable use of this compound in industrial and research settings.
In conclusion, Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate (CAS No. 54796-47-3) is a multifaceted compound with applications spanning organic synthesis, materials science, and pharmacology. Its unique chemical structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions across various disciplines. As advancements in synthetic chemistry and computational modeling continue to unfold, the potential uses of this compound are expected to expand further, solidifying its role as an important molecule in contemporary scientific research.
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